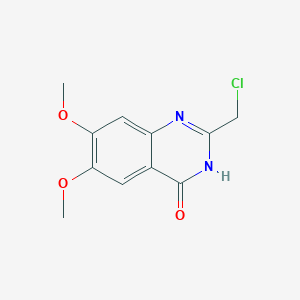

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

Description

Nomenclature and Structural Features

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one possesses a complex nomenclature system that reflects its sophisticated molecular architecture. The compound is officially designated by several systematic names, including 2-chloromethyl-6,7-dimethoxy-3H-quinazolin-4-one and 4(3H)-quinazolinone, 2-(chloromethyl)-6,7-dimethoxy-. Alternative nomenclature includes 4-quinazolinol, 2-(chloromethyl)-6,7-dimethoxy-, reflecting the tautomeric equilibrium between the ketone and enol forms characteristic of quinazolinone structures. The compound bears the molecular formula C₁₁H₁₁ClN₂O₃ with a molecular weight of 254.67 grams per mole. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, emphasizing the positional relationships of the various substituents on the quinazolinone core structure.

The structural features of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one encompass a bicyclic quinazolinone framework consisting of fused benzene and pyrimidine rings. The quinazolinone core structure contains nitrogen atoms positioned at the 1 and 3 positions of the heterocyclic system, with a carbonyl group located at position 4. The compound exhibits three distinct substituents that significantly influence its chemical and biological properties. The chloromethyl group (-CH₂Cl) attached at position 2 serves as a reactive electrophilic center, enabling various nucleophilic substitution reactions essential for further chemical modifications. The two methoxy groups (-OCH₃) positioned at the 6 and 7 positions of the benzene ring contribute electron-donating properties that modulate the electronic characteristics of the aromatic system. This specific substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential biological interactions.

The three-dimensional molecular geometry of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one exhibits characteristic features of quinazolinone derivatives. The bicyclic core maintains planarity due to the conjugated π-electron system spanning both rings, while the chloromethyl substituent extends outward from the molecular plane. The methoxy groups at positions 6 and 7 adopt conformations that minimize steric hindrance while maximizing favorable electronic interactions with the aromatic system. Nuclear magnetic resonance spectroscopic data reveals distinctive chemical shifts corresponding to the various structural elements, with signals at δ 8.15-8.17 (aromatic protons), 7.84-7.87 (aromatic protons), 7.70 (aromatic protons), and 4.89 (chloromethyl protons). Mass spectrometry analysis confirms the molecular structure through characteristic fragmentation patterns, with molecular ion peaks consistent with the expected molecular weight.

Historical Context and Discovery

The historical development of quinazolinone chemistry traces back to pioneering work in the nineteenth century, establishing the foundation for compounds like 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one. The first quinazoline derivative was prepared in 1869 by Griess, who synthesized 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanide in ethanol. This seminal work initiated systematic investigations into quinazoline chemistry that would eventually encompass more than 300,000 quinazoline-containing compounds catalogued in scientific databases. The nomenclature "quinazoline" was formally proposed by Weddige in 1887, with the ring numbering system established by Paal and Bush in 1889. These early structural determinations provided the conceptual framework necessary for developing sophisticated derivatives like 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one.

The progression from basic quinazoline structures to complex substituted derivatives occurred through methodical advances in synthetic methodology throughout the twentieth century. The elucidation of quinazolinone alkaloids from natural sources, particularly 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone isolated from the traditional Chinese herb Dichroa febrifuga in 1950, demonstrated the biological significance of quinazolinone structures. This discovery catalyzed medicinal chemistry interest in quinazolinone derivatives and established their potential as therapeutic agents. The development of methaqualone in 1951 marked the first commercially successful quinazoline-based pharmaceutical, validating the medicinal potential of this chemical class. Subsequent decades witnessed intensive research efforts focused on optimizing quinazolinone structures for enhanced biological activity, leading to the development of sophisticated derivatives incorporating diverse substituent patterns.

The specific development of chloromethyl-substituted quinazolinones emerged from recognition that halogenated substituents could enhance biological activity through improved target binding and metabolic stability. Research into 6,7-dimethoxyquinazoline derivatives gained particular momentum following discoveries of their potent biological activities, including antimalarial and anticancer properties. The introduction of chloromethyl functionality at position 2 represented a strategic modification designed to provide reactive sites for further chemical elaboration while maintaining the favorable pharmacological properties associated with 6,7-dimethoxy substitution patterns. Contemporary synthetic methodologies have enabled efficient preparation of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one through controlled chloromethylation reactions, making this compound accessible for systematic biological evaluation and pharmaceutical development.

Significance in Organic and Medicinal Chemistry

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one occupies a prominent position in contemporary organic chemistry as a versatile synthetic intermediate capable of participating in diverse chemical transformations. The compound's significance stems from its unique combination of reactive functional groups that enable multiple synthetic pathways for accessing complex molecular architectures. The chloromethyl substituent serves as an electrophilic center readily susceptible to nucleophilic attack, facilitating substitution reactions with amines, thiols, and other nucleophiles to generate libraries of structurally related derivatives. The 6,7-dimethoxy substitution pattern contributes electron-donating properties that modulate the reactivity of the quinazolinone core while providing favorable electronic characteristics for biological interactions. This combination of structural features positions the compound as an excellent scaffold for medicinal chemistry applications requiring systematic structure-activity relationship investigations.

The medicinal chemistry significance of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one derives from the well-established biological activities associated with quinazolinone derivatives and the strategic advantages provided by its specific substitution pattern. Quinazolinone-containing compounds have demonstrated remarkable therapeutic potential across multiple disease areas, including cancer, infectious diseases, and neurological disorders. The 6,7-dimethoxy substitution pattern has proven particularly valuable in developing anticancer agents, with several clinically successful drugs incorporating this structural motif. The chloromethyl group enhances the compound's utility as a pharmaceutical intermediate by providing a reactive handle for conjugating additional pharmacophores or optimizing pharmacokinetic properties through strategic modifications. Recent research has highlighted the potential of similar quinazolinone derivatives as epidermal growth factor receptor inhibitors and other targeted cancer therapies.

The compound's significance extends beyond traditional pharmaceutical applications to encompass emerging areas of chemical research and development. In material science applications, 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one serves as a building block for synthesizing novel materials with enhanced thermal stability and electrical conductivity properties beneficial for electronic applications. Agricultural chemistry utilizes the compound in developing environmentally safer pesticides and herbicides that maintain efficacy while reducing environmental impact. The structural complexity and diverse reactivity of the compound make it valuable for analytical chemistry applications, where it serves as a standard for developing quantification methods for similar compounds in complex mixtures. Contemporary organocatalytic approaches have demonstrated efficient synthetic routes to quinazolinone derivatives, highlighting the growing importance of sustainable chemistry methods in accessing these valuable compounds. The convergence of synthetic accessibility, structural versatility, and biological potential establishes 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one as a significant compound bridging fundamental organic chemistry and applied pharmaceutical research.

Properties

IUPAC Name |

2-(chloromethyl)-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-16-8-3-6-7(4-9(8)17-2)13-10(5-12)14-11(6)15/h3-4H,5H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPKVHFNPURHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368452 | |

| Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730949-85-6 | |

| Record name | 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Condensation Using Dry Hydrogen Chloride Gas

Reference Reaction Scheme:

| Reagent | Amount (mol) | Solvent | Catalyst | Temp (°C) | Time (h) | Product Yield |

|---|---|---|---|---|---|---|

| Methyl 2-amino-4,5-dimethoxybenzoate | 0.0085 | Dry 1,4-dioxane (30 mL) | Dry HCl gas | 0–5 | 6 | Good |

| Chloroacetonitrile | 0.017 |

Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one Precursors

Overview:

Another approach involves preparing 6,7-dimethoxyquinazolin-4(3H)-one first, followed by chloromethylation at the 2-position. This can be achieved by chlorinating the corresponding hydroxyl or amino derivatives using chlorinating agents such as phosphorus oxychloride or other chloromethylating reagents.

- Starting materials such as 3,4-dimethoxybenzaldehyde undergo sequential transformations including oxidation, nitration, reduction, and cyclization to form quinazoline intermediates.

- Chlorination is performed using phosphorus oxychloride under controlled temperature conditions (typically 80–120 °C).

- The chlorinated intermediate is then reacted with ammonia or amines to obtain the desired 2-(chloromethyl)quinazoline derivatives.

Process Highlights from Patent CN101353328B:

- Use of 3,4-dimethoxybenzaldehyde as initial raw material.

- Oxidation with hydrogen peroxide and potassium hydroxide or sodium hydroxide.

- Chlorination with phosphorus oxychloride at molar ratios of 1:3 to 1:10 (quinazoline:POCl3).

- Ammoniation in aqueous ammonia at 40–75 °C for 6–16 hours.

- The process avoids toxic solvents like DMF and reduces environmental impact.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temp (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Oxidation | 3,4-dimethoxybenzaldehyde + H2O2 + KOH or NaOH | 40–60 | 6–10 | Produces 3,4-dimethoxybenzoic acid |

| Chlorination | 2,4-dihydroxy-6,7-dimethoxyquinazoline + POCl3 | 80–120 | 0.5–6 | Forms 2,4-dichloro-6,7-dimethoxyquinazoline |

| Ammoniation | 2,4-dichloro derivative + aqueous NH3 (20–25%) | 40–75 | 6–16 | Yields 2-chloro-4-amino-6,7-dimethoxyquinazoline |

Alternative Synthetic Routes via Quinoline Intermediates

Overview:

Preparation of 4-chloro-6,7-dimethoxyquinoline intermediates has been reported, which can be further transformed into the target quinazolinone compound. This involves multi-step synthesis starting from 3,4-dimethoxyaniline and ethoxymethylene malonate derivatives.

- Nucleophilic substitution of 3,4-dimethoxyaniline with ethoxymethylene malonate.

- Heating at high temperatures (~250 °C) to form 4-hydroxyquinoline derivatives.

- Alkali hydrolysis and decarboxylation to yield 4-hydroxyquinoline.

- Chlorination with phosphorus trichloride to obtain 4-chloro-6,7-dimethoxyquinoline.

- Subsequent functionalization to achieve the chloromethyl quinazolinone.

- Provides access to quinoline intermediates useful for diverse derivatives.

- Established synthetic steps with literature precedence.

Post-Synthesis Functionalization Using Chloromethyl Pyridine Derivatives

Overview:

In related synthetic strategies, chloromethylation is achieved by reacting quinazolin-4(3H)-one derivatives with chloromethyl pyridine or similar reagents in the presence of bases like potassium carbonate in dry solvents such as DMF.

- Quinazolin-4(3H)-one derivatives and chloromethyl pyridine are mixed in dry DMF.

- Anhydrous potassium carbonate is added as a base.

- The mixture is stirred under inert atmosphere (argon) at 50 °C for 4 hours.

- Reaction progress is monitored by TLC.

- After completion, the mixture is diluted with water and extracted with ethyl acetate.

- The organic layer is dried and solvent removed under reduced pressure to isolate the product.

- Although this method is more commonly used for pyridinylmethyl derivatives, it demonstrates the feasibility of chloromethylation under mild conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The dry HCl gas catalyzed one-pot condensation (Method 1) is efficient and yields the target compound directly from amino ester and chloroacetonitrile precursors, minimizing intermediate purification steps.

- The environmentally conscious method (Method 2) avoids hazardous solvents and reagents, reducing production costs and pollution while maintaining good yields.

- High-temperature synthesis of quinoline intermediates (Method 3) is well-established but involves harsher conditions and more steps.

- The chloromethylation via base-catalyzed reaction in DMF (Method 4) is versatile and applicable for functionalizing quinazolinones, though it may require careful solvent handling.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be performed to modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and chemical properties depending on the substituents introduced.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the development of anti-cancer and anti-inflammatory drugs. The unique quinazolinone structure enhances its bioactivity, making it a valuable building block for drug design.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one exhibit significant anticancer properties. For instance, a study synthesized several quinazolinone derivatives that showed promising activity against cancer cell lines, highlighting the compound's potential in oncological therapeutics .

Biological Research

In biological research, this compound is utilized to investigate the mechanisms of action of quinazoline derivatives. Its ability to interact with biological targets allows researchers to explore its effects on cellular processes.

Example: Mechanisms of Action

Studies have focused on how quinazoline derivatives can modulate signaling pathways involved in cancer progression and inflammation. The chloromethyl group enhances the compound's reactivity, facilitating further modifications that can lead to more potent biological activities .

Material Science

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one is also employed in material science for creating novel materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and electrical conductivity.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Enhanced |

| Electrical Conductivity | Improved |

| Solubility | Slightly soluble in chloroform and methanol |

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals, particularly pesticides and herbicides. Its chemical structure allows for modifications that enhance the efficacy and environmental safety of these products.

Application Example: Pesticide Development

Research has indicated that derivatives of this compound can be designed to target specific pests while minimizing harm to beneficial organisms. This specificity is crucial for sustainable agricultural practices .

Analytical Chemistry

The compound serves as a standard in analytical methods for quantifying similar compounds in complex mixtures. Its distinct chemical properties make it suitable for use in various analytical techniques.

Case Study: Quantification Techniques

Analytical methods utilizing 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one have been developed for the identification and quantification of related quinazoline derivatives in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. The quinazolinone core can also interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : The base structure (6,7-dimethoxyquinazolin-4(3H)-one) is synthesized in 75–90% yield, but introducing substituents like chloromethyl or isopropyl groups requires optimized conditions .

- Reactivity : Bulky substituents (e.g., isopropyl) reduce reactivity due to steric hindrance, whereas electron-withdrawing groups (e.g., chloromethyl) may complicate purification .

Key Observations :

- Electron-Donating Groups : Methoxy groups at positions 6 and 7 enhance antibacterial and cholinesterase inhibitory activity compared to methyl groups .

- Neuroprotection: Derivatives with amino acid residues (e.g., compound 3i) show cerebroprotective activity comparable to established drugs, suggesting the chloromethyl derivative could be modified for similar applications .

Structure-Activity Relationships (SAR)

- Aryl Groups (e.g., methylthiophenyl): Enhance antibacterial activity via hydrophobic interactions .

- Positions 6 and 7 : Methoxy groups are critical for hydrogen bonding with enzymatic targets like acetylcholinesterase .

Biological Activity

2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure : The compound has the molecular formula CHClNO and features a chloromethyl group attached to a quinazolinone core. This structural characteristic contributes to its reactivity and biological activity.

Synthesis : 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one can be synthesized from 2-amino-4,5-dimethoxybenzoic acid through a series of chemical reactions, typically involving chlorination and condensation steps .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one. In vitro assays have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study Data :

In one study, two derivatives (Compound 9 and Compound 10) were tested against human hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) cell lines using the MTT assay. The results are summarized in Table 1:

| Compound | IC50 (µM) - HepG2 | IC50 (µM) - MDA-MB-468 | IC50 (µM) - HCT-116 |

|---|---|---|---|

| 9 | 3.8 | 3.2 | 12.4 |

| 10 | 4.3 | 3.2 | 20 |

| Gefitinib | 160 | N/A | N/A |

The low micromolar IC50 values indicate that these compounds possess strong anticancer activity compared to gefitinib, a known anticancer drug .

The mechanism through which 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one exerts its biological effects involves several pathways:

- Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes.

- Receptor Modulation : The quinazolinone core may interact with various receptors, modulating their activity and eliciting therapeutic effects .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Activity : Some derivatives have shown promising antibacterial and antifungal activities against various pathogens .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

- Anticonvulsant Potential : The quinazolinone scaffold has been explored for anticonvulsant activity, suggesting a broader therapeutic application .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| 6,7-Dimethoxyquinazolin-4(3H)-one | Lacks chloromethyl group | Moderate anticancer activity |

| 2-(Bromomethyl)-6,7-dimethoxyquinazolin-4(3H)-one | Bromomethyl group instead | Enhanced reactivity |

| 2-(Hydroxymethyl)-6,7-dimethoxyquinazolin-4(3H)-one | Hydroxymethyl group | Varies in biological activity |

The presence of the chloromethyl group in this compound enhances its reactivity and versatility for further modifications compared to its analogs .

Q & A

Q. Emerging Areas :

- Anticonvulsant Activity : N3-aryl derivatives (e.g., 2-chlorostyryl analogs) show promise in seizure models via GABAergic modulation, though structure-activity relationships remain underexplored .

- Antiamoebic Activity : 3-Aryl derivatives inhibit Acanthamoeba castellanii growth via one-pot synthesis routes, suggesting potential for parasitic infection research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.